molecular formula C13H20N2O4S2 B1341442 Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate CAS No. 774575-85-8

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

Cat. No. B1341442
M. Wt: 332.4 g/mol
InChI Key: CDLDKEHFURBZIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is an important intermediate in the synthesis of various molecules having pharmaceutical properties. The molecular formula of this compound is C13H20N2O4S2 and its molecular weight is 332.44 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate” may serve as a useful building block or intermediate in the synthesis of several novel organic compounds. Similar derivatives of piperazine have been utilized to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Key Intermediate in Drug Synthesis

Compounds like the one are often key intermediates in the synthesis of drugs. For example, related compounds have been used in the synthesis of Vandetanib , an anti-cancer drug, and Crizotinib , used in cancer therapy.

Precursor to Biologically Active Natural Products

Such tert-butyl piperazine derivatives can also be precursors to biologically active natural products. A similar compound has been synthesized as a potential precursor to Indiacen A and Indiacen B , which are natural products with biological activity.

Intermediate of 1H-Indazole Derivatives

The compound could also be an intermediate in the synthesis of 1H-indazole derivatives, which are significant in various biological applications .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDKEHFURBZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589464
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

CAS RN

774575-85-8
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To N-Boc-piperazine (500 mg) in DCM (10 ml) was added triethylamine (450 μl) and 2-thiophenesulfonyl chloride (530 mg). The reaction mixture was stirred at room temperature overnight, then partitioned between dichloromethane and water, washed with brine, organics were dried over MgSO4, filtered and volatiles removed in vacuo to give 4-(2-thiophenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (759 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1 L round-bottomed flask was charged with tert-butyl piperazine-1-carboxylate (20.70 g, 111 mmol, Sigma-Aldrich, St. Louis, Mo.), 300 mL of CH2Cl2, and triethylamine (17.81 mL, 128 mmol). After cooling to 0° C., 2-thiophenesulfonyl chloride (21.31 g, 117 mmol, Sigma-Aldrich, St. Louis, Mo.) was added and the reaction was stirred at 0° C. for 30 min. The mixture was diluted with water (200 mL) and the layers were separated, dried (MgSO4) and concentrated to give tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (37.0 g) as a white solid. To this solid was added 300 mL of EtOAc, and 4 N HCl in dioxane (100 mL). The mixture was heated to 65° C. to give a clear solution. Over the course of 2 h, a white precipitate formed. The white precipitate was collected by filtration and dried under reduced pressure to give 4-(thiophen-2-ylsulfonyl)piperazine hydrochloride (26.0 g).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
21.31 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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